molecular formula C6H5Br2NO2S B1296454 2,5-Dibromobenzenesulfonamide CAS No. 7467-11-0

2,5-Dibromobenzenesulfonamide

Cat. No.: B1296454
CAS No.: 7467-11-0
M. Wt: 314.98 g/mol
InChI Key: INERZUPHFUUUPD-UHFFFAOYSA-N
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Description

2,5-Dibromobenzenesulfonamide is an organic compound with the molecular formula C6H5Br2NO2S. It is a derivative of benzenesulfonamide, where two bromine atoms are substituted at the 2nd and 5th positions of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products .

Scientific Research Applications

2,5-Dibromobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

Target of Action

It is known that sulfonamides, a group to which this compound belongs, commonly target enzymes like carbonic anhydrase and dihydropteroate synthetase .

Mode of Action

Sulfonamides generally act as competitive inhibitors of bacterial dna synthesis . They interfere with the production of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthetase .

Biochemical Pathways

Sulfonamides affect various biochemical pathways. They inhibit the synthesis of folic acid in bacteria by blocking the conversion of PABA to dihydropteroate, a precursor of folic acid . This results in a decrease in bacterial DNA synthesis as folic acid is a necessary component in the production of nucleic acids.

Pharmacokinetics

Sulfonamides are generally well-absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of folic acid synthesis by sulfonamides leads to a decrease in bacterial DNA synthesis, thereby inhibiting the growth and multiplication of bacteria . This makes sulfonamides effective in treating bacterial infections.

Action Environment

The action of 2,5-Dibromobenzenesulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, which can in turn influence its absorption and distribution within the body . Additionally, the presence of other substances, such as food or other drugs, can affect the absorption of sulfonamides .

Safety and Hazards

This compound is classified as Acute Tox. 4 for oral, dermal, and inhalation exposure. It can cause skin irritation (Skin Irrit. 2), serious eye irritation (Eye Irrit. 2A), and may cause respiratory irritation (STOT SE 3) .

Biochemical Analysis

Biochemical Properties

2,5-Dibromobenzenesulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been observed to interact with enzymes such as carbonic anhydrase, where it acts as an inhibitor. The sulfonamide group in this compound binds to the active site of the enzyme, preventing the enzyme from catalyzing its reaction. This interaction is crucial in studying the enzyme’s function and developing potential therapeutic agents .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the growth of certain cancer cells by interfering with their metabolic pathways. This compound can also affect the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the enzyme’s active site. This binding prevents the enzyme from interacting with its natural substrate, thereby inhibiting its activity. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to altered cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained inhibition of enzyme activity and prolonged effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit enzyme activity without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, such as liver and kidney damage. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, the compound undergoes oxidation, reduction, or hydrolysis, primarily catalyzed by cytochrome P450 enzymes. In phase II reactions, this compound is conjugated with glucuronic acid, sulfate, or glutathione, facilitating its excretion from the body. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within specific tissues or cellular compartments can influence its activity and efficacy. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can interfere with mitochondrial enzymes and disrupt cellular energy production. These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dibromobenzenesulfonamide can be synthesized through the bromination of benzenesulfonamide. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the 2nd and 5th positions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to control the temperature, concentration of reactants, and reaction time to achieve efficient bromination .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Bromobenzenesulfonamide
  • 3-Bromobenzenesulfonamide
  • 2,5-Difluorobenzenesulfonamide
  • 2,5-Dibromobenzenesulfonyl chloride

Comparison: 2,5-Dibromobenzenesulfonamide is unique due to the presence of two bromine atoms at specific positions, which can significantly influence its reactivity and interactions compared to other similar compounds. For example, 2-bromobenzenesulfonamide has only one bromine atom, leading to different chemical properties and reactivity .

Properties

IUPAC Name

2,5-dibromobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INERZUPHFUUUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10322184
Record name 2,5-dibromobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10322184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7467-11-0
Record name 7467-11-0
Source DTP/NCI
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Record name 2,5-dibromobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10322184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7467-11-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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